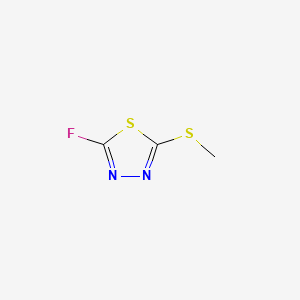
2-Fluoro-5-methylsulfanyl-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-methylsulfanyl-1,3,4-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and fluorine atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of fluorine and methylsulfanyl groups in the structure enhances its chemical reactivity and potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-methylsulfanyl-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-fluoro-1,3,4-thiadiazole with methylsulfanyl reagents. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis and ultrasound irradiation can also be employed to reduce reaction times and improve product purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of thiols or thioethers. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. This reaction often requires the presence of a catalyst or a strong base.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide, and reflux conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Amino or thiol-substituted thiadiazoles.
Aplicaciones Científicas De Investigación
2-Fluoro-5-methylsulfanyl-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt cellular processes.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-methylsulfanyl-1,3,4-thiadiazole involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and DNA replication processes.
Comparación Con Compuestos Similares
- 2-Methanesulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole
- 2-(Methylsulfanyl)-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole
- 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole
Comparison: 2-Fluoro-5-methylsulfanyl-1,3,4-thiadiazole is unique due to the presence of both fluorine and methylsulfanyl groups, which enhance its reactivity and potential for diverse applications. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C3H3FN2S2 |
|---|---|
Peso molecular |
150.20 g/mol |
Nombre IUPAC |
2-fluoro-5-methylsulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C3H3FN2S2/c1-7-3-6-5-2(4)8-3/h1H3 |
Clave InChI |
DUZVDWUGHDULQM-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN=C(S1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride](/img/structure/B13837127.png)
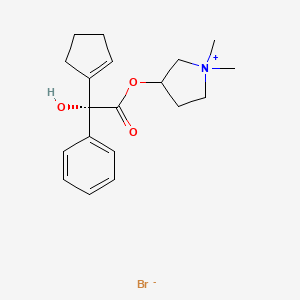
![Acetamide,N-cyclopentyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-](/img/structure/B13837148.png)
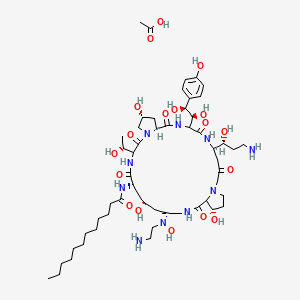

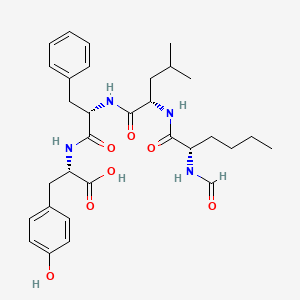

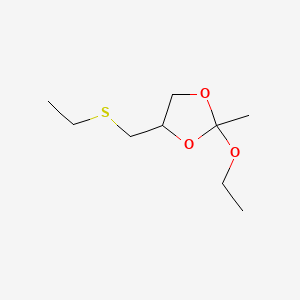




![1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium iodide](/img/structure/B13837215.png)
